2-(4-Bromo-phenoxymethyl)-piperidine

Medicinal chemistry SAR physicochemical properties

2-(4-Bromo-phenoxymethyl)-piperidine (CAS 1250652-31-3) is a C2-substituted piperidine derivative bearing a para-bromophenoxymethyl ether side chain. Its molecular formula is C₁₂H₁₆BrNO with a molecular weight of 270.17 g·mol⁻¹ and a typical commercial purity specification of ≥95%.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B7872854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-phenoxymethyl)-piperidine
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC1CCNC(C1)COC2=CC=C(C=C2)Br
InChIInChI=1S/C12H16BrNO/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h4-7,11,14H,1-3,8-9H2
InChIKeyZDWZZFKSTADWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-phenoxymethyl)-piperidine: Core Identity, Regioisomeric Class, and Procurement-Relevant Specifications


2-(4-Bromo-phenoxymethyl)-piperidine (CAS 1250652-31-3) is a C2-substituted piperidine derivative bearing a para-bromophenoxymethyl ether side chain. Its molecular formula is C₁₂H₁₆BrNO with a molecular weight of 270.17 g·mol⁻¹ and a typical commercial purity specification of ≥95% . The compound belongs to the phenoxymethyl-piperidine family, a scaffold investigated for sigma receptor modulation, sodium channel blockade, and orexin receptor antagonism [1][2]. Its defining structural feature—substitution at the piperidine 2-position rather than the more commonly explored 3- or 4-positions—introduces a chiral center (the C2 carbon), yielding an enantiomeric pair with distinct spatial orientation of the basic nitrogen relative to the aromatic ether pharmacophore. This regioisomeric and stereochemical profile differentiates it from the widely studied 4-substituted and 3-substituted phenoxymethyl-piperidine congeners that lack this proximal nitrogen-aryl spatial relationship.

Why 2-(4-Bromo-phenoxymethyl)-piperidine Cannot Be Interchanged with 3- or 4-Substituted Phenoxymethyl-Piperidine Analogs


The position of the phenoxymethyl substituent on the piperidine ring dictates the three-dimensional relationship between the basic amine and the aromatic ether, a critical determinant of both pharmacophore geometry and physicochemical properties. In the 4-substituted series exemplified by 4-(4-bromophenoxymethyl)piperidine (CAS 189618-32-4) and its N-cyclopropylmethyl derivative (CHEMBL46880; sigma-1 Ki = 0.6 nM), the nitrogen and aryl ether are maximally separated, typically requiring an N-substituent to achieve high sigma-receptor affinity [1]. The 3-substituted series, the focus of Patent US 6,110,937 for sodium channel blockade, positions the aromatic ether at a distinct vector angle relative to the piperidine nitrogen, a geometry essential for Nav channel interaction [2]. The 2-substituted variant, by contrast, places the basic nitrogen and the phenoxymethyl group in close proximity, generating an intramolecular hydrogen-bonding capacity and a sterically constrained amine environment absent in the 3- and 4-substituted isomers. These conformational differences render simple biological-activity extrapolation across regioisomers unreliable, as demonstrated in the orexin receptor antagonist series where 2-substituted piperidine scaffolds yielded OX₁ IC₅₀ values ranging from <1 nM to 23 nM depending on subtle aryl modifications, with regioisomeric shifts producing non-linear potency changes [3].

Quantitative Differentiation Evidence: 2-(4-Bromo-phenoxymethyl)-piperidine Versus Closest Analogs


Regioisomeric Differentiation: 2-Position Substitution Versus 4-Position Substitution—Physicochemical Property Divergence

The 2-substituted regioisomer 2-(4-bromo-phenoxymethyl)-piperidine differs from its 4-substituted analog 4-(4-bromophenoxymethyl)piperidine (CAS 189618-32-4) in both predicted basicity and lipophilicity. The proximity of the ether oxygen to the piperidine nitrogen in the 2-substituted isomer enables intramolecular hydrogen bonding that modulates the effective pKa of the amine. The 4-substituted analog 4-[(2-bromophenoxy)methyl]piperidine has a predicted pKa of 10.33 ± 0.10 (ACD/Labs), while the 4-[(3-bromophenoxy)methyl]piperidine hydrochloride salt has a predicted LogP of 3.96 . The 2-substituted isomer, by virtue of the altered spatial relationship, is expected to exhibit a measurably different LogP and pKa, directly impacting membrane permeability, solubility, and salt-form selection in procurement decisions.

Medicinal chemistry SAR physicochemical properties

Sigma Receptor Pharmacophore: 2-Position Substitution Creates a Topologically Distinct Sigma Ligand Scaffold Relative to the Established 4-Substituted Series

The Waterhouse et al. (1997) study systematically characterized halogenated 4-(phenoxymethyl)piperidines as sigma-1 and sigma-2 receptor ligands, reporting Ki values for sigma-1 of 0.38–24.3 nM and for sigma-2 of 3.9–361 nM across the series, with the 4-bromo substituent on the phenoxy ring contributing to high sigma-1 affinity (exemplified by 4-(4-bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine: sigma-1 Ki = 0.6 nM) [1]. Critically, this entire study examined only 4-substituted piperidines; no 2-substituted analogs were included. The 2-substituted compound 2-(4-bromo-phenoxymethyl)-piperidine therefore represents an unexplored sigma-receptor pharmacophore space, where the closer nitrogen-aryl spatial relationship may alter sigma-1/sigma-2 subtype selectivity ratios (reported as 1.19–121 in the 4-substituted series) and potentially reduce the dependence on N-substitution for affinity that was observed in the 4-substituted scaffold.

Sigma receptor radioligand sigma-1 sigma-2

Sodium Channel Blocker Scaffold: Regioisomeric Comparison of 2- Versus 3-Substituted Phenoxymethyl Piperidines for Nav Target Engagement

Patent US 6,110,937 establishes the phenoxymethyl piperidine scaffold as a validated sodium channel blocker chemotype, with the 3-substituted series (e.g., 3-(4-bromo-2,6-dimethylphenoxymethyl)-1-methylpiperidine) identified as the preferred embodiment for neuropathic pain indications [1]. The 3-substitution pattern was optimized because it positions the aromatic ether at an angle proven to engage the Nav channel binding site. The 2-substituted regioisomer 2-(4-bromo-phenoxymethyl)-piperidine has not been profiled in this patent family, despite sharing the identical bromophenoxymethyl pharmacophoric element. This represents a gap in the SAR landscape: the 2-substituted isomer may exhibit altered Nav subtype selectivity (e.g., Nav1.7 vs. Nav1.5) due to the different vector of the aromatic substituent relative to the cationic amine center.

Sodium channel neuropathic pain Nav blocker phenoxymethyl piperidine

Building Block Utility: Bromine as a Synthetic Handle for Cross-Coupling Diversification Versus Non-Halogenated and Chloro Analogs

The para-bromine atom on the phenoxy ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in the non-halogenated analog 2-(phenoxymethyl)piperidine (CAS 220510-70-3) . Compared to the corresponding 4-chloro analog, the bromine atom offers higher reactivity in oxidative addition steps (C-Br bond dissociation energy ~285 kJ·mol⁻¹ vs. C-Cl ~351 kJ·mol⁻¹), enabling milder coupling conditions and broader substrate scope [1]. Among commercially available bromophenoxymethyl piperidine regioisomers, the 2-substituted variant is the least represented in vendor catalogs, with 4-substituted analogs (CAS 189618-32-4, CAS 63614-89-1) more commonly stocked, and the 3-substituted analog (CAS 189618-33-5) also available . This relative scarcity elevates the procurement value of the 2-substituted compound for combinatorial library synthesis requiring scaffold diversity.

Synthetic chemistry cross-coupling building block halogen reactivity

Procurement-Relevant Application Scenarios for 2-(4-Bromo-phenoxymethyl)-piperidine Based on Differential Evidence


Sigma-1 Receptor Ligand Discovery: Exploring a Novel Pharmacophore Vector with a 2-Substituted Piperidine Scaffold

Research groups developing next-generation sigma-1 receptor ligands can use 2-(4-bromo-phenoxymethyl)-piperidine to probe sigma-receptor pharmacophore geometry orthogonal to the established 4-substituted piperidine series characterized by Waterhouse et al. (1997) [1]. The 4-substituted series required N-substitution (e.g., cyclopropylmethyl, iodopropenyl) to achieve high sigma-1 affinity (Ki range 0.38–24.3 nM), whereas the 2-substituted scaffold positions the basic nitrogen closer to the aromatic ether, potentially enabling high-affinity sigma-1 binding without lipophilic N-substituents and thereby improving physicochemical drug-likeness. The bromine atom additionally serves as a radiolabeling precursor site (via halogen exchange or prosthetic group attachment), relevant for SPECT or PET tracer development programs.

Sodium Channel Drug Discovery: Navigating Freedom-to-Operate in Nav Blocker Chemical Space

Given that the principal composition-of-matter patent for phenoxymethyl piperidine sodium channel blockers (US 6,110,937) exemplifies exclusively 3-substituted analogs [2], the 2-substituted regioisomer offers a patent-circumventing entry point for Nav1.7 or broad-spectrum sodium channel inhibitor programs targeting neuropathic pain. The identical bromophenoxymethyl pharmacophore combined with an unexplored regioisomeric attachment point provides a structurally novel lead series that retains the validated pharmacophoric elements while creating new intellectual property. Procurement of the 2-substituted building block enables parallel SAR exploration against both 3-substituted and 4-substituted benchmark compounds.

Combinatorial Library Synthesis: Diversity-Oriented Synthesis Leveraging an Underutilized Regioisomeric Building Block

The para-bromine substituent enables late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, while the 2-substituted piperidine scaffold provides a regioisomeric diversity point underrepresented in commercial screening collections . Compared to the more widely available 4-substituted bromophenoxymethyl piperidines (CAS 189618-32-4, 63614-89-1), the 2-substituted variant adds a new dimension to library design—altering the spatial relationship between the basic amine and the elaborated aryl group. This is particularly valuable for hit-expansion campaigns where initial screening hits emerge from 4-substituted piperidine series and a scaffold-hopping strategy to the 2-substituted regioisomer is warranted.

Orexin Receptor Antagonist Development: Extending the 2-Substituted Piperidine SAR Beyond Published Data

Published SAR on 2-substituted piperidine orexin receptor antagonists demonstrated that subtle aryl modifications can shift OX₁ IC₅₀ values from <1 nM to 23 nM [3]. The 4-bromophenoxymethyl variant represents an unexplored substitution within this 2-substituted series. Procurement of this specific compound enables direct head-to-head comparison with the published non-halogenated and alternative-halogen 2-substituted analogs, addressing a specific SAR gap in the orexin receptor antagonist literature: the effect of para-bromine substitution on OX₁/OX₂ potency and subtype selectivity when attached via a phenoxymethyl linker at the piperidine 2-position.

Quote Request

Request a Quote for 2-(4-Bromo-phenoxymethyl)-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.